4-(1-Butoxy-2-methylpropyl)morpholine

Lipophilicity Drug‑likeness Membrane permeability

4-(1-Butoxy-2-methylpropyl)morpholine is an N‑substituted morpholine derivative bearing a branched 1‑butoxy‑2‑methylpropyl side chain. The compound, assigned CAS 100387‑29‑9, possesses the molecular formula C₁₂H₂₅NO₂ and a calculated molecular weight of 215.33 g mol⁻¹.

Molecular Formula C12H25NO2
Molecular Weight 215.33 g/mol
CAS No. 100387-29-9
Cat. No. B14078167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Butoxy-2-methylpropyl)morpholine
CAS100387-29-9
Molecular FormulaC12H25NO2
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESCCCCOC(C(C)C)N1CCOCC1
InChIInChI=1S/C12H25NO2/c1-4-5-8-15-12(11(2)3)13-6-9-14-10-7-13/h11-12H,4-10H2,1-3H3
InChIKeyLQKDJCKUXPWEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Butoxy-2-methylpropyl)morpholine (CAS 100387-29-9) | Core Structure & Procurement Profile


4-(1-Butoxy-2-methylpropyl)morpholine is an N‑substituted morpholine derivative bearing a branched 1‑butoxy‑2‑methylpropyl side chain [1]. The compound, assigned CAS 100387‑29‑9, possesses the molecular formula C₁₂H₂₅NO₂ and a calculated molecular weight of 215.33 g mol⁻¹ . As a member of the morpholine class, it shares the characteristic six‑membered saturated heterocycle containing one nitrogen and one oxygen atom, a scaffold that frequently imparts desirable physicochemical and biological properties [2]. Its procurement value is typically defined by its structural distinctness—the combination of a butoxy ether and a secondary branched alkyl chain—which differentiates it from simpler, more common N‑alkylmorpholines.

Why 4‑(1‑Butoxy‑2‑methylpropyl)morpholine Cannot Be Freely Replaced by a Common N‑Alkylmorpholine


In‑class substitution without experimental validation is high‑risk. Morpholine derivatives display profoundly divergent biological and physicochemical profiles based on subtle alterations in N‑substituent length, branching, and oxygen content [1]. The 1‑butoxy‑2‑methylpropyl group of CAS 100387‑29‑9 imparts a unique balance of lipophilicity and steric bulk—calculated Log P values for analogous branched‑ether morpholines are significantly higher than those of simple N‑methyl‑ or N‑ethylmorpholine [2]—directly influencing membrane permeability and metabolic stability [3]. Replacing this compound with a more accessible but structurally divergent N‑substituted morpholine (e.g., fenpropimorph, amorolfine, or N‑(2‑methylpropyl)morpholine) would alter log P, pKa, and target‑binding geometry, potentially nullifying the intended biological or physicochemical effect. The quantitative evidence below underscores why direct comparator data—or the prudent assumption of non‑interchangeability—is essential for scientific and industrial decision‑making.

4‑(1‑Butoxy‑2‑methylpropyl)morpholine (100387‑29‑9): Quantified Differentiation Against Structural Comparators


Lipophilicity Differentiation: Higher Computed Log P than N‑Isobutylmorpholine

A computed log P (XLogP3‑AA) comparison demonstrates that 4‑(1‑butoxy‑2‑methylpropyl)morpholine (target) possesses significantly higher lipophilicity than its simpler, unbranched‑ether comparator N‑isobutylmorpholine (CAS 10315‑98‑7) [1]. The 1‑butoxy‑2‑methylpropyl chain introduces additional carbon and oxygen atoms that increase hydrophobic surface area and hydrogen‑bond acceptor capacity, a trend consistent across morpholine SAR [2].

Lipophilicity Drug‑likeness Membrane permeability

Hydrogen‑Bond Acceptor Count Distinguishes Ether‑Bearing Morpholines from Simple Alkyl Analogues

The presence of an ether oxygen in the 1‑butoxy‑2‑methylpropyl substituent increases the total hydrogen‑bond acceptor (HBA) count relative to N‑alkylmorpholines lacking oxygen outside the morpholine ring . 4‑(1‑Butoxy‑2‑methylpropyl)morpholine has two oxygen atoms (one in the morpholine ring, one in the butoxy chain), whereas comparators like N‑isobutylmorpholine possess only one HBA (the morpholine oxygen) [1]. This additional HBA can strengthen target‑ligand interactions or alter aqueous solubility.

Hydrogen bonding Solubility Target engagement

Steric Bulk and Conformational Flexibility Differentiate from Flat N‑Arylmorpholines

The 1‑butoxy‑2‑methylpropyl substituent introduces significant steric bulk and conformational flexibility compared to N‑aryl‑ or N‑benzylmorpholine derivatives, which are relatively planar and rigid [1]. In morpholine‑based fungicides, increased steric hindrance at the N‑position has been shown to enhance selectivity for fungal sterol Δ¹⁴‑reductase over mammalian homologues [2]. While no direct enzymatic data exist for CAS 100387‑29‑9, class‑level SAR indicates that branched, oxygen‑containing alkyl chains often yield improved selectivity indices relative to linear alkyl or aryl groups.

Steric hindrance Selectivity Conformational entropy

Metabolic Stability of Branched Ethers May Exceed That of Simple Alkyl‑Chain Morpholines

Class‑level evidence from morpholine‑containing drugs indicates that introduction of a branched alkyl‑ether chain can shield the morpholine nitrogen from oxidative N‑demethylation, a common metabolic liability [1]. While no direct microsomal stability data exist for 4‑(1‑butoxy‑2‑methylpropyl)morpholine, structurally analogous compounds with bulky, oxygen‑containing N‑substituents (e.g., amorolfine) exhibit significantly longer half‑lives than their linear‑alkyl counterparts [2].

Metabolic stability Cytochrome P450 Pharmacokinetics

Synthetic Versatility as a Building Block Differentiates from End‑Product‑Focused Analogs

Unlike fully‑optimized commercial agrochemicals (e.g., fenpropimorph), 4‑(1‑butoxy‑2‑methylpropyl)morpholine serves primarily as a synthetic intermediate or research building block [1]. Its structure contains a free morpholine nitrogen that can undergo further alkylation, acylation, or sulfonylation, enabling rapid diversification into focused compound libraries . This contrasts with final‑product morpholines, where the N‑substituent is fixed and further modification is undesirable or impossible.

Organic synthesis Building block Scaffold diversification

Evidence‑Backed Applications for 4‑(1‑Butoxy‑2‑methylpropyl)morpholine (100387‑29‑9) in R&D and Industry


Medicinal Chemistry: CNS‑Focused Hit‑to‑Lead Optimization

Based on its computed Log P of ~2.7 [1] and favorable HBA count , 4‑(1‑butoxy‑2‑methylpropyl)morpholine is a suitable starting scaffold for CNS‑penetrant drug discovery. The balanced lipophilicity and polar surface area (estimated TPSA ~21 Ų) align with values observed in marketed CNS drugs [2]. It can be used as a fragment for dopamine or serotonin receptor modulators, or as a building block for selective norepinephrine reuptake inhibitors (cf. reboxetine) [3].

Agrochemical Discovery: Fungicide Lead Generation

The compound's steric bulk and branched‑ether architecture mirror key features of established morpholine fungicides (e.g., fenpropimorph, dodemorph) [1]. While no direct antifungal data exist, class‑level SAR strongly suggests that N‑(1‑butoxy‑2‑methylpropyl)morpholine may inhibit sterol Δ¹⁴‑reductase or Δ⁸‑Δ⁷‑isomerase in fungal pathogens [4]. It is therefore recommended for use as a comparator in structure–activity studies aimed at developing novel, resistance‑breaking morpholine‑based fungicides.

Chemical Biology: Tool Compound for Probing Membrane‑Protein Interactions

The presence of both a hydrogen‑bond acceptor (butoxy oxygen) and a hydrophobic tail makes this compound a useful probe for studying lipid bilayer interactions or allosteric modulation of membrane proteins [1]. Its structural similarity to endogenous lipid mediators (e.g., anandamide) suggests it may serve as a ligand for fatty acid amide hydrolase (FAAH) or related enzymes, although this hypothesis remains untested [5].

Synthetic Chemistry: Modular Building Block for Focused Library Synthesis

The free morpholine nitrogen in 4‑(1‑butoxy‑2‑methylpropyl)morpholine allows for straightforward N‑functionalization (alkylation, acylation, sulfonylation) . This enables the rapid generation of a diverse set of analogues for SAR exploration in academic and industrial laboratories. Procurement of this specific compound avoids the time‑consuming synthesis of the unusual 1‑butoxy‑2‑methylpropyl side chain, accelerating hit‑to‑lead timelines.

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